molecular formula C11H14BF3KNO B1450964 Potassium 4-((morpholino)methyl) phenyltrifluoroborate CAS No. 1190095-06-7

Potassium 4-((morpholino)methyl) phenyltrifluoroborate

Cat. No.: B1450964
CAS No.: 1190095-06-7
M. Wt: 283.14 g/mol
InChI Key: HLIJBOGELSTIEW-UHFFFAOYSA-N
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Description

Potassium 4-((morpholino)methyl) phenyltrifluoroborate (CAS: 1190095-06-7) is an organotrifluoroborate salt characterized by a morpholino-methyl substituent on the phenyl ring. Organotrifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with aqueous conditions . The morpholino group (a six-membered ring containing two oxygen atoms) enhances solubility in polar solvents and modulates electronic properties, making this compound valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

potassium;trifluoro-[4-(morpholin-4-ylmethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3NO.K/c13-12(14,15)11-3-1-10(2-4-11)9-16-5-7-17-8-6-16;/h1-4H,5-9H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIJBOGELSTIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CN2CCOCC2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190095-06-7
Record name Potassium 4-((morpholino)methyl) phenyltrifluoroborate
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Biological Activity

Potassium 4-((morpholino)methyl)phenyltrifluoroborate (CAS No. 1190095-06-7) is a compound that has gained attention in chemical synthesis and medicinal chemistry due to its unique properties. This article explores its biological activity, focusing on its potential applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14BF3KNO
  • Molar Mass : 283.14 g/mol
  • Storage Conditions : Recommended storage at 2-8°C under inert atmosphere.
  • Sensitivity : Classified as an irritant.

Potassium 4-((morpholino)methyl)phenyltrifluoroborate functions primarily as a nucleophilic boron reagent. Its trifluoroborate moiety allows for participation in various reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound can be utilized to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules, including pharmaceuticals .
  • Reductive Amination : It can serve as a precursor for amine synthesis through reductive amination processes, which involve the reaction of aldehydes or ketones with amines facilitated by reducing agents .

Biological Activity

The biological activity of this compound is largely inferred from its structural analogs and the behavior of organotrifluoroborates in biological systems. Key areas of interest include:

  • Antimicrobial Activity : Some studies suggest that boron-containing compounds exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Effects : Certain organoboron compounds have shown promise in reducing inflammation, potentially through modulation of inflammatory cytokines .
  • Potential Anticancer Properties : Research indicates that compounds similar to potassium 4-((morpholino)methyl)phenyltrifluoroborate may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .

Table 1: Summary of Biological Studies Involving Organotrifluoroborates

Study ReferenceBiological ActivityFindings
Reductive AminationEffective conversion to amines with high yields; potential for further functionalization.
Cross-CouplingDemonstrated successful coupling with various electrophiles, indicating versatility in synthetic applications.
AntimicrobialExhibited activity against specific bacterial strains, suggesting further investigation into clinical applications.
AnticancerShowed inhibition of tumor cell growth in vitro, warranting further exploration in vivo.

Notable Research Outcomes

  • A study highlighted the use of potassium organotrifluoroborates in synthesizing biologically active compounds, indicating their utility in drug discovery .
  • Another investigation reported the successful application of these compounds in the development of new antimicrobial agents, showcasing their potential to combat resistant bacterial strains .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent CAS Number Key Properties
Potassium 4-((morpholino)methyl)phenyltrifluoroborate Morpholino-methyl 1190095-06-7 Electron-donating group; enhances solubility in polar solvents .
Potassium 3-((pyrrolidin-1-yl)methyl)phenyltrifluoroborate Pyrrolidinyl-methyl Five-membered nitrogen ring; increased steric hindrance compared to morpholino .
Potassium 4-(4-methylpiperazin-1-yl)phenyltrifluoroborate 4-Methylpiperazinyl 1691248-19-7 Basic nitrogen-rich substituent; influences coordination with metal catalysts .
Potassium 4-(benzylaminocarbonyl)phenyltrifluoroborate Benzylaminocarbonyl 2017555-07-4 Amide linkage; reduces hydrophilicity but enhances thermal stability .
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate 2-Hydroxyethyl 1015082-81-1 Hydroxyl group improves aqueous solubility; potential for further functionalization .
Potassium phenyltrifluoroborate Unsubstituted phenyl 192863-35-7 Baseline reactivity; limited solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

  • Electron-Donating vs. Electron-Withdrawing Groups: The morpholino-methyl group donates electron density via its oxygen atoms, activating the phenyl ring for electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., chloro in di-chloro analogs), which reduce reactivity in cross-coupling reactions .
  • Steric Effects: The morpholino group’s bulkiness is intermediate between smaller substituents (e.g., methyl) and larger groups (e.g., benzylaminocarbonyl). For example, Potassium 3-((pyrrolidin-1-yl)methyl)phenyltrifluoroborate exhibits lower coupling efficiency in Pd-catalyzed reactions due to steric hindrance .
  • Catalyst Compatibility: Piperazinyl and morpholino substituents enhance interactions with transition metals like palladium, improving yields in Suzuki-Miyaura couplings compared to unsubstituted analogs .

Solubility and Stability

  • Polar Solubility: Morpholino and hydroxyethyl substituents increase water solubility, enabling reactions in aqueous media. For instance, Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate is soluble in methanol/water mixtures, whereas unsubstituted analogs require organic solvents .
  • Stability: Amide-containing analogs (e.g., benzylaminocarbonyl) exhibit superior shelf stability but require anhydrous conditions due to hydrolysis susceptibility .

Preparation Methods

General Synthetic Strategy

The synthesis of potassium 4-((morpholino)methyl) phenyltrifluoroborate typically follows a multi-step process:

  • Step 1: Functionalization of the Aryl Halide
    The starting material is usually a 4-(morpholinomethyl)phenyl halide (commonly bromide or chloride). This substrate contains the morpholino substituent attached to the phenyl ring via a methylene linker.

  • Step 2: Catalytic Borylation
    The aryl halide undergoes borylation using diboron reagents such as bis(pinacolato)diboron or tetrahydroxydiboron. This reaction is catalyzed by transition metals, most commonly nickel or palladium complexes, in the presence of suitable ligands and bases.

  • Step 3: Conversion to Potassium Trifluoroborate Salt
    The boronic ester intermediate is then converted into the corresponding potassium trifluoroborate salt by treatment with potassium fluoride or related fluorinating agents. This step stabilizes the boron moiety and enhances the compound’s utility in cross-coupling reactions.

Detailed Preparation Procedure

A representative preparation method, adapted from recent literature and industrial protocols, is as follows:

Step Reagents & Conditions Description
1 4-(Morpholinomethyl)phenyl bromide or chloride Starting aryl halide with morpholino substituent
2 Diboron reagent (e.g., bis(pinacolato)diboron or (HO)2B−B(OH)2), NiCl2(dppp) catalyst (1 mol %), PPh3 ligand (2 mol %), base (e.g., DIPEA), solvent (EtOH or THF), 80 °C, 18 h Nickel-catalyzed borylation to form boronic ester intermediate
3 Potassium fluoride (KF) or related fluorinating agent, solvent (e.g., acetone, Et2O), room temperature Conversion of boronic ester to potassium trifluoroborate salt
4 Filtration and washing with ether Isolation and purification of the final product

This procedure yields this compound as a solid after precipitation and washing steps.

Catalysts and Reaction Conditions

  • Catalysts: Nickel complexes such as NiCl2(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) are preferred for their efficiency and cost-effectiveness. Palladium catalysts can also be used but are less common due to cost considerations.

  • Bases: Organic bases like DIPEA (N,N-diisopropylethylamine) facilitate the borylation by deprotonating intermediates and stabilizing the catalyst.

  • Solvents: Ethanol and tetrahydrofuran (THF) are commonly employed solvents, providing good solubility for reagents and catalysts.

  • Temperature and Time: Typical reaction conditions involve heating at 80 °C for approximately 18 hours to ensure complete conversion.

Research Findings and Optimization

  • The borylation step is sensitive to the choice of ligand and base; phosphine ligands such as PPh3 enhance catalyst stability and activity.

  • The use of bis(pinacolato)diboron or tetrahydroxydiboron provides good yields of boronic ester intermediates, which are efficiently converted to trifluoroborate salts.

  • The trifluoroborate salt formation is favored by the addition of potassium fluoride in polar solvents, followed by precipitation in diethyl ether to isolate the pure product.

  • Reaction monitoring by HPLC and NMR confirms high purity and yield of the final potassium trifluoroborate compound.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 4-(Morpholinomethyl)phenyl bromide or chloride
Catalyst NiCl2(dppp) (1 mol %)
Ligand Triphenylphosphine (PPh3, 2 mol %)
Boron Reagent Bis(pinacolato)diboron or (HO)2B−B(OH)2
Base DIPEA (3 equiv)
Solvent Ethanol or THF
Temperature 80 °C
Reaction Time 18 hours
Fluorinating Agent Potassium fluoride (KF)
Isolation Precipitation with diethyl ether, filtration, washing

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing morpholino groups into aryltrifluoroborate scaffolds?

  • Methodological Answer : Reductive amination is a common approach. For example, potassium formylaryltrifluoroborates can react with morpholine in the presence of pyridine borane and KHF₂ in methanol, followed by extraction and precipitation . This method avoids harsh conditions, preserving the trifluoroborate moiety. Alternative routes may involve coupling pre-functionalized morpholino intermediates via Suzuki-Miyaura reactions using Pd(OAc)₂ and DavePhos as ligands .

Q. How can researchers ensure purity and stability of potassium aryltrifluoroborates during storage?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 0–6°C in airtight containers to prevent hydrolysis. Avoid exposure to moisture and oxidizers. Purity can be maintained via recrystallization from acetone/ether mixtures or chromatography on silica gel with 10% MeOH/acetone . Stability tests under varying pH and temperature conditions are recommended .

Q. What analytical techniques are critical for characterizing potassium 4-((morpholino)methyl) phenyltrifluoroborate?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) to confirm structure and boron coordination. For example, ¹¹B NMR typically shows a peak near δ 3.95 ppm for trifluoroborates, while ¹⁹F NMR exhibits signals around δ −142 ppm . HRMS (ESI) validates molecular ions (e.g., [M−K]⁺). IR spectroscopy can detect morpholino C-N stretches (~2975 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the morpholino group influence cross-coupling efficiency in palladium-catalyzed reactions?

  • Methodological Answer : The morpholino group’s bulk may reduce coupling yields due to steric clashes with catalytic sites. Optimize using bulky ligands (e.g., DavePhos) and elevated temperatures (75°C) to enhance turnover. For example, ligandless conditions with Pd(OAc)₂ (3 mol%) and K₂CO₃ in methanol achieved 82% yield in a biphenyl synthesis, despite steric challenges . Screen alternative catalysts (e.g., Ru-phosphine complexes) for site-selective arylations .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization of this compound?

  • Methodological Answer : Additives like KF (3 equiv) suppress protodeboronation by stabilizing the borate intermediate. For oxidation reactions, Oxone® in aqueous acetone rapidly converts trifluoroborates to phenols (97% yield in 2 minutes), minimizing side pathways . Pre-complexation with Lewis acids (e.g., ZnCl₂) can also enhance electrophilic reactivity .

Q. How do electronic effects of the morpholino substituent impact orthogonal reactivity in multi-step syntheses?

  • Methodological Answer : The morpholino group’s electron-donating nature activates the aryl ring for electrophilic substitutions but deactivates it toward nucleophilic attacks. In hydroboration-cross-coupling sequences, prioritize sequential reactions: first couple at the trifluoroborate site using 9-BBN, then functionalize the morpholino moiety . Computational modeling (DFT) aids in predicting regioselectivity .

Data Contradiction Analysis

Q. Why do cross-coupling yields vary significantly between electron-rich and electron-deficient aryltrifluoroborates?

  • Key Findings : Electron-donating groups (e.g., morpholino) on the aryltrifluoroborate enhance oxidative addition to Pd⁰ but may hinder transmetallation. For example, 4-F-substituted phenyltrifluoroborates gave only 37% yield due to reduced electron density, whereas methoxy derivatives achieved >75% . Optimize by balancing electronic effects (e.g., using mixed ligand systems) or adjusting base strength (K₂CO₃ vs. Cs₂CO₃) .

Safety and Handling

Q. What precautions are essential when handling potassium aryltrifluoroborates in aqueous or oxidative conditions?

  • Methodological Answer : Avoid prolonged skin/eye contact (risk of severe irritation; GHS Category 1). Use PPE (nitrile gloves, goggles) and work in a fume hood. Under oxidative conditions (e.g., Oxone®), monitor for exothermic reactions and potential HF release . Neutralize waste with CaCO₃ before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium 4-((morpholino)methyl) phenyltrifluoroborate
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Potassium 4-((morpholino)methyl) phenyltrifluoroborate

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